Physicochemical Properties and Synthetic Utility of Benzyl(m-tolyl)sulfane: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Utility of Benzyl(m-tolyl)sulfane: A Comprehensive Technical Guide
Executive Summary
In modern organic synthesis, thioethers (sulfides) have transitioned from being mere protecting groups or inert structural motifs to highly versatile, redox-active synthetic handles. Benzyl(m-tolyl)sulfane (CAS: 5023-61-0)[1][2] represents a structurally privileged thioether. The strategic placement of a meta-methyl group on the phenyl ring provides a unique balance of electronic enrichment and steric accessibility. This whitepaper provides an in-depth analysis of the physicochemical properties of Benzyl(m-tolyl)sulfane and details its advanced applications in asymmetric sulfoxidation and photoredox-catalyzed desulfurative cross-coupling.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical baseline of Benzyl(m-tolyl)sulfane is critical for predicting its behavior in biphasic catalytic systems and photoredox environments. The meta-methyl group exerts a subtle +I (inductive) effect, slightly increasing the electron density on the sulfur atom compared to an unsubstituted benzyl phenyl sulfide. This electronic perturbation lowers the oxidation potential of the sulfur atom, facilitating single-electron transfer (SET) events, while avoiding the severe steric hindrance associated with ortho-substitution.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of Benzyl(m-tolyl)sulfane, essential for reaction engineering and solvent selection[1][3][4].
| Property | Value / Description | Impact on Synthetic Utility |
| Chemical Name | Benzyl(m-tolyl)sulfane | Standard IUPAC nomenclature. |
| CAS Number | 5023-61-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₄H₁₄S | Defines mass balance in stoichiometric calculations. |
| Molecular Weight | 214.33 g/mol | Utilized for precise molarity preparations. |
| Physical State | Clear, colorless to pale yellow oil | Requires volumetric or mass-based transfer via positive displacement pipettes. |
| LogP (Predicted) | ~4.5 | Highly lipophilic; necessitates biphasic or phase-transfer conditions for aqueous oxidants. |
| Boiling Point | >300 °C (Predicted at 760 mmHg) | Non-volatile under standard conditions; stable for high-temperature reflux. |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene; Insoluble in H₂O | Dictates solvent choice for homogeneous catalysis (e.g., DCM for photoredox). |
Core Synthetic Applications & Mechanistic Pathways
Asymmetric Sulfoxidation to Chiral Sulfoxides
Chiral sulfoxides are critical pharmacophores in drug development (e.g., esomeprazole, modafinil) and serve as robust chiral auxiliaries[5]. Benzyl(m-tolyl)sulfane is an excellent prochiral substrate for transition-metal-catalyzed asymmetric oxidation.
Causality in Catalyst Design: Using a Copper(II) catalyst with a chiral ligand (e.g., Schiff base or bis-oxazoline) in the presence of aqueous hydrogen peroxide (H₂O₂) allows for highly enantioselective oxygen transfer. The meta-methyl group of the substrate enhances the nucleophilicity of the sulfur, promoting efficient coordination to the electrophilic peroxo-copper intermediate. Because the methyl group is in the meta position, it does not sterically clash with the chiral pocket of the catalyst, allowing for high enantiomeric excess (ee)[5].
Caption: Mechanistic pathway of Cu-catalyzed asymmetric sulfoxidation of Benzyl(m-tolyl)sulfane.
Photoredox-Catalyzed Desulfurative Cross-Coupling
Recent advancements in metallaphotoredox catalysis have unlocked the ability to use thioethers as latent alkyl radical precursors[6][7]. Under visible light irradiation, a photocatalyst (e.g., 4CzIPN or Ir-based complexes) undergoes excitation.
Causality in Radical Generation: The excited photocatalyst oxidizes the thioether via Single Electron Transfer (SET). The resulting radical cation undergoes rapid C–S bond homolysis to generate a stabilized benzylic radical and a thiolate leaving group[8]. This benzylic radical can then be intercepted by a nickel co-catalyst for C(sp³)–C(sp²) cross-coupling with aryl halides, forming complex molecular architectures without the need for pre-functionalized organometallic reagents[6][9].
Caption: Experimental workflow for photoredox desulfurative cross-coupling.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to verify reaction progression.
Protocol A: Copper-Catalyzed Asymmetric Sulfoxidation
Objective: Synthesize chiral m-tolyl benzyl sulfoxide with >90% ee.
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Catalyst Preparation: In an oven-dried Schlenk flask, dissolve Cu(OTf)₂ (5 mol%) and a chiral bis-oxazoline ligand (6 mol%) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere. Stir at room temperature for 1 hour to ensure complete complexation (solution will turn deep blue/green).
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Substrate Addition: Add Benzyl(m-tolyl)sulfane (1.0 equiv, 1.0 mmol) to the catalyst solution. Lower the temperature to -20 °C using a cryocooler to maximize enantioselectivity by slowing down the background uncatalyzed oxidation[5].
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Oxidant Addition: Slowly add 30% aqueous H₂O₂ (1.2 equiv) dropwise over 15 minutes.
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Validation Checkpoint 1 (Conversion): After 4 hours, extract a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and analyze via TLC (Hexane:EtOAc 8:2) and GC-MS. Proceed only if the starting material peak (m/z 214) is <5% and the sulfoxide peak (m/z 230) is dominant.
-
Workup: Quench the bulk reaction with saturated Na₂S₂O₃ to destroy residual peroxides. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint 2 (Enantiopurity): Purify via flash chromatography. Determine the ee% using Chiral HPLC (e.g., Chiralpak OD-H column, eluting with n-hexane/2-propanol)[5].
Protocol B: Photoredox Nickel-Catalyzed Desulfurative Cross-Coupling
Objective: Cross-couple Benzyl(m-tolyl)sulfane with 4-bromobenzonitrile via C–S cleavage.
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Reaction Assembly: In a 10 mL microwave vial equipped with a stir bar, add Benzyl(m-tolyl)sulfane (1.0 equiv, 0.5 mmol), 4-bromobenzonitrile (1.5 equiv), 4CzIPN photocatalyst (5 mol%), NiCl₂·DME (10 mol%), and dtbbpy ligand (15 mol%)[6].
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Degassing (Critical Step): Add 5 mL of anhydrous acetonitrile (ACN). Seal the vial with a PTFE septum. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen acts as a triplet quencher for the excited photocatalyst and reacts with carbon-centered radicals to form peroxides, which will completely inhibit the cross-coupling[6].
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs (18 W). Stir vigorously at room temperature for 24 hours[6].
-
Validation Checkpoint 1 (Radical Generation): At 12 hours, take a 20 µL aliquot under argon, dilute with ACN, and analyze via LC-MS. Look for the disappearance of the thioether and the formation of the cross-coupled product mass.
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Workup: Filter the crude mixture through a short pad of Celite to remove nickel salts, washing with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography to isolate the diarylalkane product.
Handling, Storage, and Safety Profiling
As a thioether, Benzyl(m-tolyl)sulfane requires specific handling protocols to maintain its integrity and ensure laboratory safety:
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Oxidation Prevention: Store in tightly sealed amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Prolonged exposure to ambient air and light can lead to auto-oxidation, forming trace amounts of sulfoxides which can poison sensitive organometallic catalysts.
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Odor Management: Like many low-molecular-weight sulfides, it possesses a distinct, persistent odor. All transfers and reactions must be conducted in a Class II fume hood. Spills should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize the sulfide to a water-soluble, odorless sulfone before cleanup.
Conclusion
Benzyl(m-tolyl)sulfane is far more than a simple building block; it is a highly tunable synthetic handle. Its specific physicochemical properties—driven by the meta-methyl substitution—make it an ideal candidate for advanced methodologies, ranging from the synthesis of chiral sulfoxide pharmacophores to cutting-edge photoredox desulfurative cross-couplings. By adhering to the self-validating protocols outlined in this guide, researchers can leverage this compound to construct complex molecular architectures with high precision and reliability.
References
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O'Mahony, G. E. (2012). "Copper-catalyzed asymmetric oxidation of sulfides." PhD Thesis, University College Cork.[Link]
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Geniller, L., et al. (2022). "Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions." Advanced Synthesis & Catalysis, 364(24), 4249-4254.[Link]
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Lanzi, M., et al. (2018). "Visible light-triggered C–C and C–N Bond Formation by C–S bonds cleavage of benzylic thioethers." Organic Letters, 20(17), 5247-5250.[Link]
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